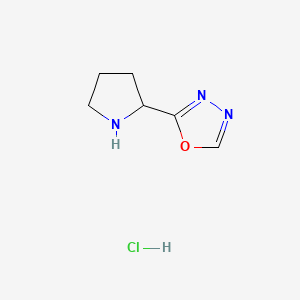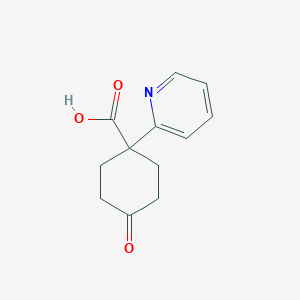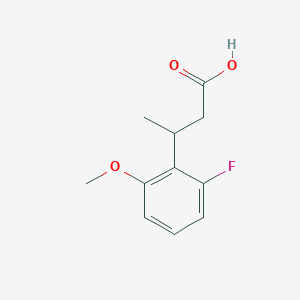![molecular formula C7H5BClFO2 B13539118 5-Chloro-7-fluorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13539118.png)
5-Chloro-7-fluorobenzo[c][1,2]oxaborol-1(3H)-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-7-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol: is a heterocyclic compound that belongs to the benzoxaborole family This compound is characterized by the presence of both chlorine and fluorine atoms, which contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-7-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves the reaction of appropriate substituted phenols with boronic acids or boronates. The reaction conditions often include the use of catalysts such as palladium or copper, and the reactions are carried out under inert atmospheres to prevent oxidation. The specific synthetic route may vary depending on the desired substitution pattern on the benzoxaborole ring.
Industrial Production Methods: Industrial production of 5-chloro-7-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-chloro-7-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the benzoxaborole ring.
Substitution: The compound can participate in substitution reactions where the chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) are used under conditions such as reflux or microwave irradiation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzoxaboroles.
Applications De Recherche Scientifique
Chemistry: 5-chloro-7-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological targets makes it a valuable tool in the study of enzyme mechanisms and drug development.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of antifungal and antibacterial agents. Its unique structure allows it to interact with microbial enzymes, inhibiting their activity and preventing the growth of pathogens.
Industry: In the industrial sector, 5-chloro-7-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol is used in the development of new materials with specific properties. Its ability to form stable complexes with metals makes it useful in catalysis and material science.
Mécanisme D'action
The mechanism of action of 5-chloro-7-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with specific molecular targets, such as enzymes. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting essential biological processes. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme.
Comparaison Avec Des Composés Similaires
- 5-chloro-4-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol
- 5-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol
- 7-chloro-1,3-dihydro-2,1-benzoxaborol-1-ol
Comparison: Compared to similar compounds, 5-chloro-7-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol exhibits unique properties due to the presence of both chlorine and fluorine atoms. These substituents can influence the compound’s reactivity, stability, and biological activity. For example, the presence of fluorine can enhance the compound’s ability to interact with biological targets, making it a more potent inhibitor of enzymes.
Propriétés
Formule moléculaire |
C7H5BClFO2 |
|---|---|
Poids moléculaire |
186.38 g/mol |
Nom IUPAC |
5-chloro-7-fluoro-1-hydroxy-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C7H5BClFO2/c9-5-1-4-3-12-8(11)7(4)6(10)2-5/h1-2,11H,3H2 |
Clé InChI |
ADDVYRVBJBHINQ-UHFFFAOYSA-N |
SMILES canonique |
B1(C2=C(CO1)C=C(C=C2F)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-methyltricyclo[5.2.1.0,2,6]decan-8-amine](/img/structure/B13539070.png)


![4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,1'-cyclobutane] hydrochloride](/img/structure/B13539089.png)



![5-bromo-1-cyclobutyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13539123.png)

